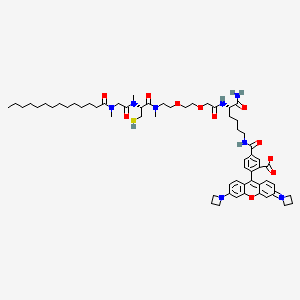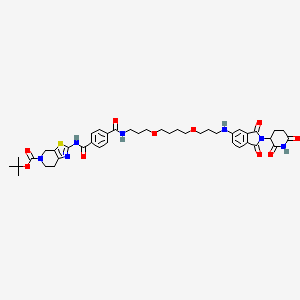
Ombuin 3-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ombuin 3-glucoside is a flavonoid glycoside derived from the plant Gynostemma pentaphyllum. It is known for its antioxidant properties and is a derivative of the flavonol ombuin. The compound has a molecular formula of C23H24O12 and a molecular weight of 492.4 g/mol . This compound is recognized for its potential health benefits and is a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ombuin 3-glucoside can be synthesized through the glycosylation of ombuin. The process involves the reaction of ombuin with a suitable glucosyl donor under acidic or enzymatic conditions. High-speed countercurrent chromatography (HSCCC) is often used for the preparative separation and purification of ombuin and its glycosides .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Gynostemma pentaphyllum. The plant material is subjected to solvent extraction, followed by purification using techniques such as HSCCC. The optimized extraction conditions ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ombuin 3-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: this compound can be reduced under specific conditions to yield reduced flavonoid derivatives.
Substitution: The glycosidic bond in this compound can be hydrolyzed under acidic conditions to release ombuin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic hydrolysis using hydrochloric acid is a common method.
Major Products Formed:
Oxidation: Various oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Ombuin and glucose.
Aplicaciones Científicas De Investigación
Ombuin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
Ombuin 3-glucoside exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: this compound inhibits the activation of the PI3K-AKT and NF-κB pathways, reducing the production of pro-inflammatory cytokines.
Lipid Metabolism: It acts as a dual agonist for peroxisome proliferator-activated receptors α and δ/β, regulating lipid metabolism and reducing lipid concentrations in cells.
Comparación Con Compuestos Similares
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and antioxidant activities.
Rutin: A glycoside of quercetin with similar health benefits.
Uniqueness of Ombuin 3-glucoside: this compound is unique due to its dual agonistic activity on peroxisome proliferator-activated receptors α and δ/β, which is not commonly observed in other flavonoids. This dual activity makes it particularly effective in regulating lipid metabolism and reducing lipid concentrations in cells .
Propiedades
Fórmula molecular |
C23H24O12 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3/t15-,17-,19+,20-,23+/m1/s1 |
Clave InChI |
AJRPVOZGWVGWPP-LNNZMUSMSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


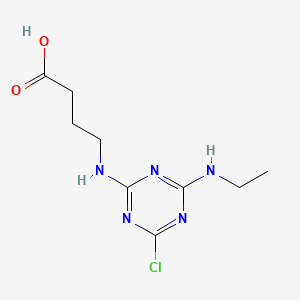
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
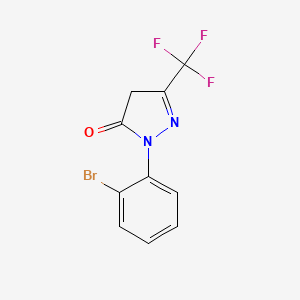
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)

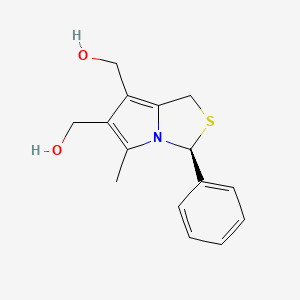
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
